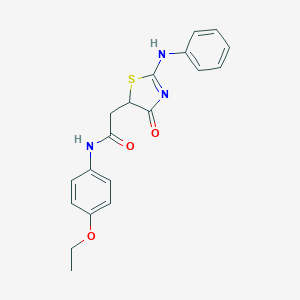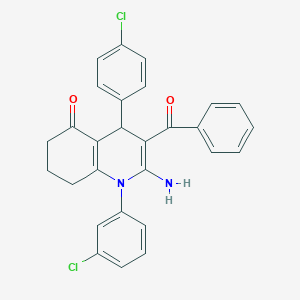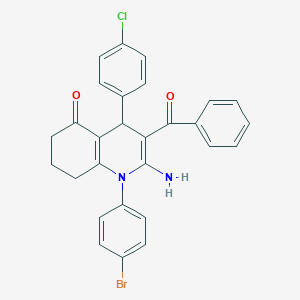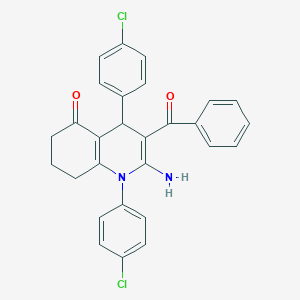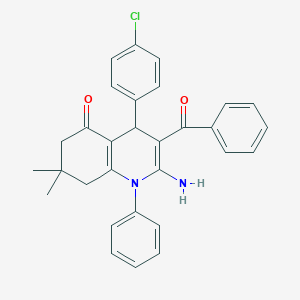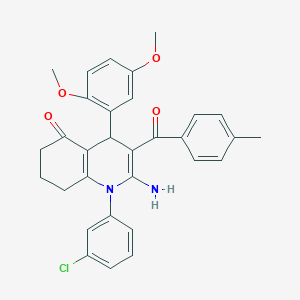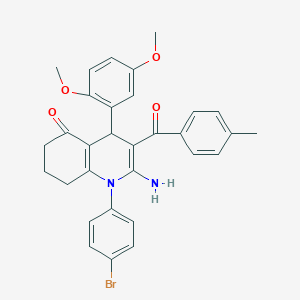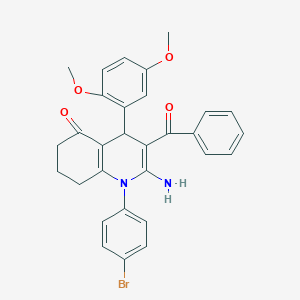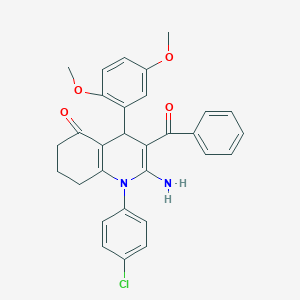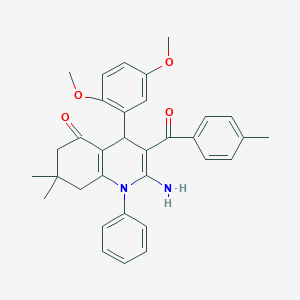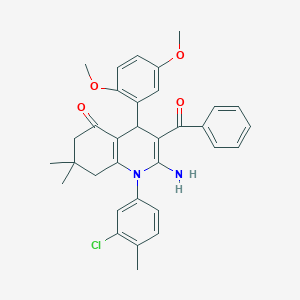
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core structure, which is a fused ring system containing both benzene and pyridine rings. The presence of an ethoxyphenyl group and a pyrrolidinedione moiety further enhances its chemical complexity and potential for diverse applications.
准备方法
The synthesis of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl bromide and aluminum chloride as a catalyst.
Formation of the Pyrrolidinedione Moiety: The pyrrolidinedione moiety can be synthesized through the reaction of succinic anhydride with ammonia or primary amines.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(4-Ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to a tetrahydroquinoline derivative.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C.
科学研究应用
1-(4-Ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, bacterial infections, and viral infections.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses like apoptosis, cell proliferation, or immune modulation.
相似化合物的比较
1-(4-Ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-methoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione and 1-(4-chlorophenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione share structural similarities but differ in their substituents on the phenyl ring.
Uniqueness: The presence of the ethoxy group in 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione imparts distinct physicochemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and biological activity.
属性
分子式 |
C21H28N2O3 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H28N2O3/c1-2-26-17-11-9-16(10-12-17)23-20(24)14-19(21(23)25)22-13-5-7-15-6-3-4-8-18(15)22/h9-12,15,18-19H,2-8,13-14H2,1H3 |
InChI 键 |
RIHKIVILVWMRSX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)
